molecular formula C36H70O19 B8252034 Cellulose hydroxyethylate

Cellulose hydroxyethylate

Cat. No.: B8252034
M. Wt: 806.9 g/mol
InChI Key: DFJVHKAPIXJTSC-UHFFFAOYSA-N
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Description

Cellulose hydroxyethylate, also known as hydroxyethyl cellulose, is a derivative of cellulose, the most abundant natural polymer on Earth. This compound is formed by the chemical modification of cellulose, where hydroxyethyl groups are introduced into the cellulose backbone. It is widely used as a gelling and thickening agent in various industries, including cosmetics, pharmaceuticals, and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cellulose hydroxyethylate involves the reaction of cellulose with ethylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the efficient introduction of hydroxyethyl groups into the cellulose structure .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where cellulose is first treated with sodium hydroxide to activate the hydroxyl groups. Ethylene oxide is then introduced, and the reaction mixture is maintained at elevated temperatures (around 50-70°C) and pressures (1-2 atm) for several hours. The resulting product is purified by washing and neutralization to remove any residual reactants and by-products .

Chemical Reactions Analysis

Types of Reactions: Cellulose hydroxyethylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Substitution: Various cellulose derivatives with different functional groups.

    Hydrolysis: Regenerated cellulose.

Scientific Research Applications

Cellulose hydroxyethylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cellulose hydroxyethylate involves its ability to form hydrogen bonds with water molecules, leading to the formation of a gel-like network. This network increases the viscosity of solutions and provides structural stability. In drug delivery systems, this compound acts as a carrier, entrapping drug molecules and facilitating their controlled release across biological membranes .

Comparison with Similar Compounds

Uniqueness: Cellulose hydroxyethylate is unique due to its non-ionic nature, which makes it compatible with a wide range of formulations. Its ability to form clear, stable gels at low concentrations sets it apart from other cellulose derivatives .

Properties

IUPAC Name

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVHKAPIXJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Details MSDS
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes.
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9004-62-0
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Melting Point

Decomposes at 205ºC as Cellosize
Details Cellosize product information
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cellulose hydroxyethylate
Reactant of Route 2
Cellulose hydroxyethylate
Reactant of Route 3
Cellulose hydroxyethylate
Reactant of Route 4
Cellulose hydroxyethylate
Reactant of Route 5
Cellulose hydroxyethylate
Reactant of Route 6
Cellulose hydroxyethylate

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